

An In-depth Technical Guide to 1,2,3-Trimethylbenzene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3-Trimethylbenzene

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1,2,3-trimethylbenzene**, also known as hemimellitene. It covers its fundamental chemical identity, physical and chemical properties, synthesis and analysis protocols, and toxicological profile, with a focus on information relevant to a scientific audience.

Chemical Identity and Properties

1,2,3-Trimethylbenzene is an aromatic hydrocarbon with the chemical formula C_9H_{12} .^[1] It is one of three isomers of trimethylbenzene, the others being 1,2,4-trimethylbenzene (pseudocumene) and 1,3,5-trimethylbenzene (mesitylene).^[1]

- IUPAC Name: **1,2,3-Trimethylbenzene**^[2]
- CAS Number: 526-73-8^[2]
- Synonyms: Hemimellitene, Hemellitol, Hemimellitol^[3]

The physical and chemical properties of **1,2,3-trimethylbenzene** are summarized in the tables below.

Table 1: Physical Properties of 1,2,3-Trimethylbenzene

Property	Value	Reference
Molecular Weight	120.19 g/mol	[2]
Appearance	Colorless liquid	[3]
Odor	Distinctive, aromatic	[3]
Melting Point	-25.4 °C	[4]
Boiling Point	176.1 °C	[2]
Density	0.894 g/mL at 20 °C	[5]
Solubility in Water	57 mg/L at 25 °C	[3]
Solubility in Organic Solvents	Miscible with ethanol, ether, acetone, benzene	[1]
Vapor Pressure	0.18 kPa at 20 °C	[5]
Refractive Index	1.5139 at 20 °C	[4]

Table 2: Safety and Toxicological Data for 1,2,3-Trimethylbenzene

Parameter	Value	Reference
Flash Point	44 °C (closed cup)	[2]
Autoignition Temperature	470 °C	[5]
Explosive Limits in Air	0.8-6.6 % by volume	[5]
Oral LD50 (rat)	5000 mg/kg	[4]
RD50 (mouse, inhalation)	541 ppm	[6]
EC50 (rat, rotarod performance)	768 ppm	[6]
EC50 (rat, pain sensitivity)	848 ppm	[6]

Table 3: Spectroscopic Data for 1,2,3-Trimethylbenzene

Technique	Key Data Points	Reference
¹ H NMR (90 MHz, CDCl ₃)	δ 2.16 (s, 6H, 2x CH ₃), 2.27 (s, 3H, CH ₃), 6.98 (m, 3H, Ar-H)	[2]
¹³ C NMR	Data not explicitly found in snippets, but would show characteristic aromatic and methyl carbon signals.	
Mass Spectrometry (EI)	Major fragments at m/z 105, 120	[2]
Infrared Spectroscopy	Characteristic C-H stretching (aromatic and aliphatic), and aromatic ring vibrations.	[7]

Experimental Protocols

Synthesis of 1,2,3-Trimethylbenzene

A documented method for the synthesis of **1,2,3-trimethylbenzene** involves a four-step process starting from the condensation of 1,3-pentadiene with crotonaldehyde.[8] The overall yield for this synthesis is reported to be 24%.[8]

Step 1: Diels-Alder Reaction

- Reaction: 1,3-Pentadiene and crotonaldehyde undergo a Diels-Alder reaction to form a mixture of dimethylcyclohexenecarboxaldehydes.
- Procedure:
 - In a suitable reaction vessel, combine equimolar amounts of 1,3-pentadiene and crotonaldehyde.
 - The reaction can be performed neat or in a non-polar solvent.
 - Heat the mixture under reflux for several hours.

- Monitor the reaction progress using Gas Chromatography (GC).
- Upon completion, remove the solvent (if any) under reduced pressure. The crude product is a mixture of isomeric aldehydes.

Step 2: Hydrogenation

- Reaction: The mixture of dimethylcyclohexenecarboxaldehydes is hydrogenated to the corresponding dimethylcyclohexylcarbinols.
- Procedure:
 - Dissolve the crude aldehyde mixture in a suitable solvent such as ethanol.
 - Add a hydrogenation catalyst, for example, Raney Nickel or Palladium on carbon.
 - Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi).
 - Stir the reaction mixture at room temperature or with gentle heating until hydrogen uptake ceases.
 - Filter off the catalyst and remove the solvent under reduced pressure to yield the crude carbinol mixture.

Step 3: Dehydration

- Reaction: The dimethylcyclohexylcarbinols are dehydrated to form a mixture of trimethylcyclohexenes.
- Procedure:
 - Heat the crude carbinol mixture with a dehydrating agent such as iodine, sulfuric acid, or phosphoric acid.
 - The resulting trimethylcyclohexenes can be distilled directly from the reaction mixture.
 - Wash the distillate with a dilute sodium bicarbonate solution and then with water.

- Dry the organic layer over an anhydrous drying agent (e.g., MgSO_4).

Step 4: Dehydrogenation

- Reaction: The trimethylcyclohexenes are dehydrogenated to yield **1,2,3-trimethylbenzene**.
- Procedure:
 - Pass the vapor of the trimethylcyclohexene mixture over a dehydrogenation catalyst (e.g., platinum or palladium on a support) at elevated temperatures (typically 300-400 °C).
 - Alternatively, heat the cyclohexenes with a chemical dehydrogenating agent like sulfur or selenium.
 - The crude **1,2,3-trimethylbenzene** is collected and purified by fractional distillation.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

The analysis of **1,2,3-trimethylbenzene** in various matrices is commonly performed using GC-MS. The following is a general protocol based on ASTM D5769 for the analysis of aromatic compounds in gasoline.^[9]

- Instrumentation: A Gas Chromatograph coupled with a Mass Spectrometer (GC-MS).
- Column: A capillary column suitable for aromatic hydrocarbon separation (e.g., HP-RFG, 20 m x 0.10 mm, 0.40 μm).^[9]
- Carrier Gas: Helium.
- Sample Preparation:
 - Prepare calibration standards of **1,2,3-trimethylbenzene** in a suitable solvent (e.g., methanol or methylene chloride).
 - For unknown samples, perform a liquid-liquid or solid-phase extraction if necessary to isolate the aromatic fraction.

- Add an internal standard (e.g., deuterated benzene or toluene) to both standards and samples for quantification.
- GC Conditions:
 - Inlet Temperature: 250 °C
 - Injection Volume: 0.1 - 1 µL
 - Split Ratio: Adjust as necessary for the concentration range.
 - Oven Temperature Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 200 °C) to elute all compounds of interest.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Scan Range: m/z 35-200.
 - Data Acquisition: Full scan mode for identification and selected ion monitoring (SIM) for quantification.
- Data Analysis:
 - Identify **1,2,3-trimethylbenzene** by its retention time and mass spectrum (characteristic ions at m/z 120 and 105).
 - Quantify the concentration using the internal standard method based on the calibration curve.

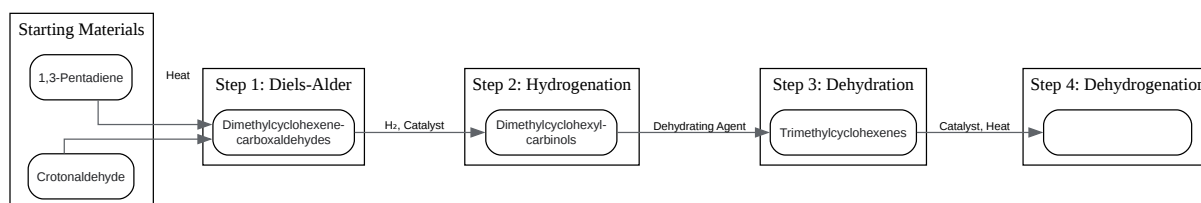
Biological Activity and Toxicology

The primary health concern associated with exposure to **1,2,3-trimethylbenzene** is neurotoxicity.[10] Symptoms of acute exposure can include headache, dizziness, drowsiness, and incoordination.[3] It is also an irritant to the eyes, skin, and respiratory system.[3][5]

While the precise molecular mechanisms of **1,2,3-trimethylbenzene** neurotoxicity are not fully elucidated, research on related aromatic hydrocarbons like benzene suggests potential involvement in several biological pathways. A study on benzene-induced neurotoxicity identified alterations in proteins involved in cholesterol metabolism, complement and coagulation cascades, and the PPAR signaling pathway.[11][12] These pathways could be relevant areas of investigation for understanding the neurotoxic effects of **1,2,3-trimethylbenzene**.

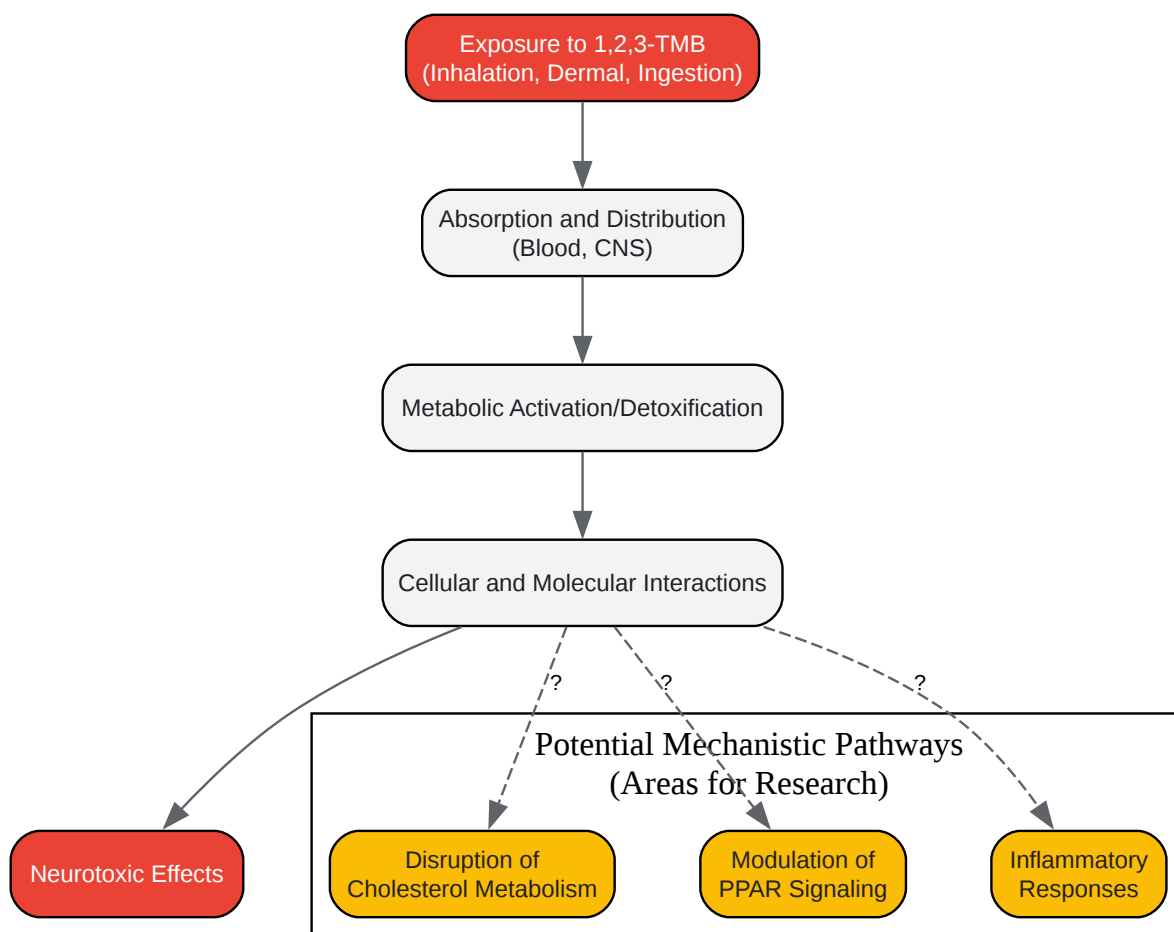
Visualizations

The following diagrams illustrate key workflows and conceptual pathways related to **1,2,3-trimethylbenzene**.



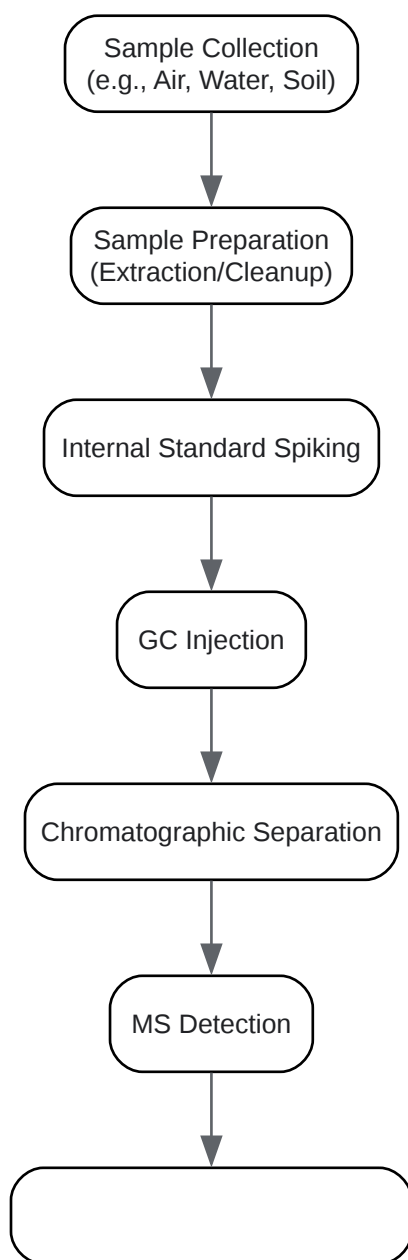
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Caption: Workflow for the four-step synthesis of **1,2,3-Trimethylbenzene**.



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Caption: Conceptual pathway of **1,2,3-Trimethylbenzene**-induced neurotoxicity.



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Caption: General workflow for the GC-MS analysis of **1,2,3-Trimethylbenzene**.

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- To cite this document: BenchChem. [An In-depth Technical Guide to 1,2,3-Trimethylbenzene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b126466#1-2-3-trimethylbenzene-cas-number-and-iupac-name]

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